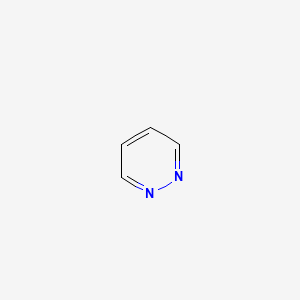
Pyridazine
Cat. No. B1198779
Key on ui cas rn:
289-80-5
M. Wt: 80.09 g/mol
InChI Key: PBMFSQRYOILNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07074959B2
Procedure details


FIG. 2 depicts a schematic diagram 200 depicting the treatment of hydrazine waste to glutamine or a derivative thereof, in accordance with a preferred embodiment of the present invention. The hydrogenization of pyridazine using 5% Pd/C can provide glutamine in a 45% yield. Although this pyridazine is not easily biodegraded, the present inventors believe that glutamine can be utilized as a plant nutrient or that it is easily biodegradable. Glutamine can be specifically utilized as a source of energy and for nucleotide synthesis by all rapidly dividing cells. Thus, rather than acting as an environmental hazard, glutamine or a derivative can actually benefit plants exposed to it during a hydrazine remediation process, as described herein.


Name
Yield
5%

Name
Identifiers


|
REACTION_CXSMILES
|
NN.[NH2:3][C@H:4]([C:10]([OH:12])=[O:11])[CH2:5][CH2:6][C:7](=[O:9])[NH2:8]>>[N:8]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:3][C@H:4]([C:10]([OH:12])=[O:11])[CH2:5][CH2:6][C:7](=[O:9])[NH2:8]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 5% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N[C@@H](CCC(N)=O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
